

Synthesis of Selenium-74 Labeled Amino Acids: Application Notes and Protocols

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Compound of Interest

Compound Name: Selenium74

CAS No.: 13981-33-4

Cat. No.: B1172065

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Introduction

Stable isotope labeling of amino acids is a powerful technique in metabolic research, proteomics, and drug development. Selenium-74 (^{74}Se), a stable isotope of selenium, offers a unique probe for tracing the metabolism and function of seleno-amino acids, such as selenocysteine and selenomethionine. These amino acids are critical components of selenoproteins, which play vital roles in antioxidant defense, redox signaling, and thyroid hormone metabolism. This document provides detailed application notes and experimental protocols for the chemical synthesis of ^{74}Se -labeled L-selenocysteine and L-selenomethionine.

Data Presentation

Table 1: Summary of Synthesis Methods for ^{74}Se -Labeled Amino Acids



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Note: The isotopic enrichment of the final product is expected to be high, reflecting the enrichment of the starting ^{74}Se metal. However, experimental verification using mass spectrometry is recommended.

Experimental Protocols

Protocol 1: Synthesis of ^{74}Se -L-Selenocystine

This protocol is adapted from a high-yield synthesis of ^{77}Se -labeled selenocysteine[1]. Selenocysteine is readily oxidized to selenocystine.

Materials:

- ^{74}Se metal (elemental selenium-74), >99% enrichment[2]
- Super-Hydride® (Lithium triethylborohydride, 1 M in THF)
- N-Boc-3-iodo-L-alanine
- Lithium hydroxide (LiOH)
- Trifluoroacetic acid (TFA)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether

- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- Preparation of Dilithium Diselenide (Li_2Se_2):
 - Under an inert atmosphere (argon or nitrogen), carefully add a stoichiometric amount of ^{74}Se metal powder to a flask containing anhydrous THF.
 - Cool the suspension to 0 °C.
 - Slowly add Super-Hydride® solution (2 equivalents per equivalent of Se) to the selenium suspension. The reaction is exothermic.
 - Allow the reaction to stir at room temperature until the selenium powder is completely dissolved, forming a clear, colorless solution of dilithium diselenide.
- Reaction with N-Boc-3-iodo-L-alanine:
 - Cool the dilithium diselenide solution to -78 °C (dry ice/acetone bath).
 - Dissolve N-Boc-3-iodo-L-alanine (2 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the cold diselenide solution.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Purification of Protected Selenocystine:
 - Quench the reaction by the slow addition of water.
 - Extract the aqueous layer with diethyl ether to remove organic impurities.
 - Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4.
 - Extract the product into an organic solvent such as ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected ^{74}Se -selenocystine.

- Deprotection:
 - Hydrolyze the ester groups by treating the protected amino acid with lithium hydroxide (LiOH) in a THF/water mixture.
 - After the reaction is complete (monitored by TLC), acidify the solution.
 - Remove the Boc protecting group by treatment with trifluoroacetic acid (TFA).
 - Purify the final ^{74}Se -L-selenocystine product by recrystallization or chromatography.

Characterization:

- Confirm the identity and purity of the product using NMR spectroscopy (^1H , ^{13}C , and ^{77}Se if a natural abundance sample is run in parallel for comparison) and mass spectrometry to verify the isotopic enrichment.

Protocol 2: Synthesis of ^{74}Se -L-Selenomethionine

This protocol is based on a method described in patent literature with high yields[3].

Materials:

- ^{74}Se metal (elemental selenium-74), >99% enrichment[2]
- Hydrazine hydrate
- Sodium hydroxide (NaOH)
- Dimethyl carbonate
- Sodium borohydride (NaBH_4)
- L- α -amino- γ -butyrolactone hydrobromate
- Acetic acid
- Ethanol

- Standard laboratory glassware

Procedure:

- Preparation of Sodium Diselenide (Na_2Se_2):
 - In a reaction flask, dissolve sodium hydroxide in water.
 - Add ^{74}Se powder and hydrazine hydrate.
 - Stir the mixture at room temperature until the selenium has reacted to form a solution of sodium diselenide.
- Synthesis of Dimethyl Diselenide ($(\text{CH}_3)_2\text{Se}_2$):
 - To the sodium diselenide solution, add dimethyl carbonate as a methylating agent.
 - Stir the reaction at room temperature. The dimethyl diselenide will form as an organic layer.
 - Separate the organic layer containing the dimethyl diselenide.
- Preparation of Sodium Methyl Selenide (CH_3SeNa):
 - Dissolve the dimethyl diselenide in ethanol.
 - Carefully add sodium borohydride in small portions to reduce the diselenide to sodium methyl selenide.
- Synthesis of ^{74}Se -L-Selenomethionine:
 - In a separate flask, dissolve L- α -amino- γ -butyrolactone hydrobromate in ethanol.
 - Add the previously prepared sodium methyl selenide solution.
 - Heat the mixture to reflux for several hours.
 - Cool the reaction mixture to room temperature.

- Adjust the pH to 5-6 with acetic acid to precipitate the ^{74}Se -L-selenomethionine.
- Filter the solid product, wash with cold ethanol, and dry under vacuum.

Characterization:

- The final product should be characterized by NMR spectroscopy (^1H , ^{13}C) and mass spectrometry to confirm its structure, purity, and the isotopic enrichment of ^{74}Se .

Visualizations

Synthesis Workflows



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Caption: Workflow for the synthesis of ^{74}Se -L-Selenocysteine.



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Caption: Workflow for the synthesis of ^{74}Se -L-Selenomethionine.

Biological Pathway

Selenoproteins are integral to cellular redox homeostasis. Key enzymes like Glutathione Peroxidase (GPx) and Thioredoxin Reductase (TrxR) contain selenocysteine at their active sites and are crucial for neutralizing reactive oxygen species (ROS).



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Caption: Role of Selenoproteins in Cellular Redox Regulation.

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References

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